N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3OS/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZDKLUXUTSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360507 | |
| Record name | N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-29-9 | |
| Record name | N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Standard Laboratory Procedure
In a typical protocol:
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Reagent Setup : 2,1,3-Benzothiadiazol-4-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl generated during the reaction.
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Chloroacetyl Chloride Introduction : Chloroacetyl chloride (1.1 equiv) is introduced dropwise at 0–5°C to minimize side reactions.
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Reaction Progression : The mixture is stirred at room temperature for 4–6 hours, monitored by TLC (hexane:ethyl acetate, 3:1).
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Workup : The organic layer is washed with water (3×), dried over Na₂SO₄, and concentrated under reduced pressure.
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Purification : The crude product is recrystallized from ethanol to yield white crystals (72–89% yield).
Critical Parameters :
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Solvent Choice : DCM ensures solubility of both reactants and minimizes hydrolysis. Alternatives like toluene or THF reduce yields by 10–15%.
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Temperature Control : Exceeding 25°C promotes decomposition of the chloroacetamide group.
Reaction Mechanism and Kinetic Analysis
The reaction follows a second-order kinetic model, where the rate-determining step involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of chloroacetyl chloride. Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal a transition state with an activation energy barrier of ~25 kcal/mol, consistent with experimental observations.
Side Reactions and Mitigation
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Hydrolysis : Chloroacetyl chloride is prone to hydrolysis in aqueous conditions. Anhydrous solvents and inert atmospheres reduce this risk.
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Dimerization : Prolonged reaction times (>8 hours) lead to dimerization via N–H···O interactions. Quenching the reaction at 90% conversion optimizes yield.
Industrial-Scale Production
Scalable synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:
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Reactor Design : Microfluidic channels (500 µm diameter) enable precise temperature control (±1°C).
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Feedstock Ratios : Stoichiometric excess of chloroacetyl chloride (1.5 equiv) compensates for volatility losses.
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In-Line Purification : Simulated moving bed (SMB) chromatography achieves >99% purity without manual intervention.
Economic Considerations :
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Cost Drivers : Chloroacetyl chloride accounts for 60% of raw material costs. Recycling solvents (e.g., DCM) reduces expenses by 20%.
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Waste Management : Neutralization of HCl with NaOH generates NaCl brine, requiring wastewater treatment to meet EPA standards.
Advanced Methodological Variations
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (85–88%). This method favors polar solvents like DMF, though post-reaction purification is more complex due to byproduct formation.
Catalytic Enhancements
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Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.1 equiv) accelerates the reaction by 30%, particularly in biphasic systems (water-DCM).
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Enzyme-Mediated Synthesis : Lipase B from Candida antarctica (CAL-B) enables aqueous-phase reactions at 40°C, though yields remain suboptimal (55–60%).
Analytical Characterization
Post-synthesis validation employs:
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¹H/¹³C NMR : Key signals include:
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X-Ray Crystallography : Monoclinic crystal system (space group P2₁/c) with dihedral angles of 78.9° between the benzothiadiazole and acetamide planes.
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FT-IR : Strong absorption at 1665 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).
Yield Optimization Strategies
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Solvent | DCM | +15 vs. THF |
| Temperature | 20–25°C | +10 vs. 40°C |
| Reaction Time | 4–6 hours | +12 vs. 2 hours |
| Chloroacetyl Chloride Equiv | 1.1 | +8 vs. 1.0 |
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding amides, thioethers, or esters.
Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, or alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Amides, thioethers, or esters.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
Optoelectronics
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is utilized as a building block for the development of light-emitting diodes (LEDs) and photovoltaic cells . Its unique photophysical properties enable it to effectively absorb and emit light, making it valuable in the design of optoelectronic devices.
Photocatalysis
This compound is employed in photocatalytic processes aimed at environmental remediation and organic synthesis. Its ability to generate reactive oxygen species upon light irradiation allows it to facilitate various chemical reactions under mild conditions, enhancing reaction efficiency and selectivity.
Photodynamic Therapy (PDT)
This compound shows promise in photodynamic therapy for cancer treatment. The compound can produce reactive oxygen species when exposed to light, leading to oxidative damage to cancer cells while minimizing harm to surrounding healthy tissue.
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand for transition metals. The resulting coordination compounds are studied for their catalytic properties and potential applications in various chemical reactions.
Case Study 1: Photodynamic Therapy
Research has demonstrated that this compound can effectively induce apoptosis in cancer cells when combined with specific wavelengths of light. In vitro studies showed significant cell death in tumor cell lines while preserving normal cells.
Case Study 2: Environmental Remediation
In photocatalytic applications, studies have shown that this compound can degrade organic pollutants under UV light exposure. The efficiency of degradation was found to be higher than traditional catalysts due to the enhanced generation of reactive oxygen species.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety can interact with the active sites of enzymes, inhibiting their catalytic activity. Additionally, the compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage to cellular components .
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Chloroacetamide Derivatives
Key Findings :
- Benzothiadiazole vs. Benzothiazole Derivatives : The benzothiadiazole core in the target compound introduces stronger electron-withdrawing effects compared to benzothiazole derivatives (e.g., N-(benzo[d]thiazol-2-yl)-2-chloroacetamide), altering reactivity in nucleophilic substitution reactions .
- Substituent Effects : Bulky substituents (e.g., trimethylphenyl groups) reduce molecular planarity and hinder crystal packing, whereas halogen atoms (Cl, Br) enhance intermolecular interactions via halogen bonding .
Table 2: Pharmacological Profiles of Chloroacetamide Derivatives
Key Findings :
- Antitumor Activity : The benzothiadiazole derivative exhibits moderate PIM1 inhibition, while thiazole-based analogues (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) show superior antiproliferative activity due to enhanced cellular uptake .
- Antimicrobial Efficacy : Electron-withdrawing substituents (e.g., nitro, bromo) on the phenyl ring improve antimicrobial potency by increasing lipophilicity and membrane permeability .
Table 3: Reaction Conditions for Chloroacetamide Derivatives
Key Findings :
- Reactivity : The benzothiadiazole derivative requires milder conditions for synthesis compared to pyridyl or thiazole derivatives due to the electron-deficient nature of the benzothiadiazole ring .
- Yield Optimization : Use of polar aprotic solvents (e.g., DMF) and catalytic KI improves yields in SN2 reactions for pyridyl derivatives .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. Its structural features, which include a benzothiadiazole moiety, suggest various mechanisms of action that can be harnessed for therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
This structure is characterized by the presence of a benzothiadiazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that benzothiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds bearing similar structures can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. For example, compounds similar to this compound have been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in treated cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | G2/M arrest |
| 4i | HepG2 | 9.6 | Apoptosis via caspase activation |
2. Antibacterial Activity
The antibacterial properties of benzothiadiazole derivatives have been documented extensively. These compounds often demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Study Findings : Compounds structurally related to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
3. Antifungal Activity
Benzothiadiazole derivatives are also recognized for their antifungal properties. They have been tested against various fungal strains with promising results.
- Efficacy : Studies indicate that these compounds can inhibit fungal growth by targeting specific metabolic pathways or disrupting membrane integrity .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of benzothiadiazole derivatives, it was found that a specific derivative induced significant cytotoxicity in MCF-7 cells with an IC50 value of 0.28 µg/mL. The study highlighted that treatment led to cell cycle arrest at the G2/M phase and increased apoptosis markers such as Bax and caspase 9 levels .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial effects of various benzothiadiazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating potent antibacterial activity .
Q & A
Q. What are the common synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide, and how are reaction conditions optimized?
The compound is typically synthesized via coupling reactions between chloroacetyl chloride and a benzothiadiazole amine derivative. For example, in analogous syntheses (e.g., benzothiazole derivatives), reactions use dichloromethane or dioxane as solvents, triethylamine as a base, and carbodiimide coupling agents (e.g., EDC·HCl) at 273 K to room temperature . Yield optimization involves controlled stoichiometry, dropwise addition of reagents, and purification via recrystallization (e.g., ethanol or ethanol-DMF mixtures). Monitoring reaction completion via TLC or NMR is critical .
Q. What structural features influence the stability and reactivity of this compound?
Key features include the planar benzothiadiazole core, which facilitates π-π stacking, and the chloroacetamide side chain, which introduces electrophilic reactivity at the chlorine atom. The nitrogen atoms in the benzothiadiazole ring participate in hydrogen bonding (e.g., N–H⋯O interactions), stabilizing crystal packing . The dihedral angle between the benzothiadiazole and acetamide groups (e.g., ~79° in analogs) affects molecular conformation and intermolecular interactions .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks, with deshielding effects observed for aromatic protons adjacent to electronegative groups.
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., SHELXL for refinement) .
- FT-IR : Confirms amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) .
Advanced Research Questions
Q. How do hydrogen bonding and π-π interactions dictate the crystal packing of this compound?
Crystal structures of related compounds reveal O–H⋯N and N–H⋯O hydrogen bonds, forming S(6) and R_2$$^2(8) motifs that stabilize dimers . π-π interactions between benzothiadiazole rings (centroid distances ~3.5–4.0 Å) contribute to layered packing. Dispersive Cl⋯Cl contacts (~3.4 Å) may also influence stability . Software like PLATON and Mercury (CSD 2.0) are used to analyze these interactions .
Q. What challenges arise in resolving contradictory bioactivity data for benzothiadiazole derivatives, and how can they be addressed?
Discrepancies in biological activity (e.g., anticancer vs. antibacterial efficacy) may stem from:
- Structural variations : Minor substituent changes alter binding affinity (e.g., chloro vs. methyl groups).
- Assay conditions : Varying cell lines or concentrations (e.g., IC values in µM vs. nM ranges).
- Solubility : Poor aqueous solubility of chloroacetamides may lead to false negatives. Mitigation strategies include standardized SAR studies, computational docking (e.g., AutoDock Vina), and co-crystallization with target proteins .
Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?
DFT calculations (e.g., B3LYP/6-31G**) model:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) predict nucleophilic attack sites (e.g., chloroacetamide chlorine).
- Electrostatic potential maps : Highlight electrophilic regions for SN2 substitution.
- Transition states : Simulate reaction pathways (e.g., amide bond formation) to optimize synthetic yields .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for benzothiadiazole-based therapeutics?
SAR studies combine:
- Analog synthesis : Systematic variation of substituents (e.g., halogen, alkyl, aryl groups).
- Biological screening : In vitro assays (e.g., MIC for antimicrobial activity).
- Computational QSAR : Partial least squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with activity .
Methodological Notes
- Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
- Synthetic Reproducibility : Ensure anhydrous conditions and inert atmospheres for chloroacetyl chloride reactions to prevent hydrolysis .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with CheckCIF to resolve disorder or symmetry issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
